molecular formula C15H21BF2O3 B1412839 2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2246678-87-3

2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1412839
CAS No.: 2246678-87-3
M. Wt: 298.13 g/mol
InChI Key: VTVGUAOSJFMEHU-UHFFFAOYSA-N
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Description

2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound features a phenyl ring substituted with a difluoropropoxy group and a dioxaborolane moiety, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-(2,2-difluoropropoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

    Starting Materials: 4-(2,2-Difluoropropoxy)phenylboronic acid, pinacol.

    Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), dehydrating agent (e.g., molecular sieves), room temperature to reflux.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems for reagent addition and product isolation can further improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes the following types of reactions:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The difluoropropoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenyl derivatives.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), solvent (e.g., ethanol-water mixture), temperature (50-100°C).

    Oxidation: Hydrogen peroxide, solvent (e.g., acetonitrile), temperature (room temperature to 50°C).

    Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., dimethylformamide), temperature (room temperature to reflux).

Major Products

    Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.

    Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug discovery, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to undergo various chemical transformations.

Mechanism of Action

The primary mechanism of action for 2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves its role as a boronic ester in cross-coupling reactions. In the Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The difluoropropoxy group can also participate in nucleophilic substitution reactions, where the fluorine atoms enhance the electrophilicity of the carbon center, facilitating the attack by nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to the presence of the difluoropropoxy group, which imparts distinct electronic properties to the molecule. This makes it particularly useful in reactions where enhanced electrophilicity is desired. Additionally, the compound’s stability and reactivity make it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-[4-(2,2-difluoropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BF2O3/c1-13(2)14(3,4)21-16(20-13)11-6-8-12(9-7-11)19-10-15(5,17)18/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVGUAOSJFMEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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